

A Technical Guide to the Chemical Properties, Structure, and Applications of 2-Phenoxypyridine

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Compound of Interest

Compound Name: 2-Phenoxypyridine

Cat. No.: B1581987

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Introduction

2-Phenoxypyridine is a versatile heterocyclic compound that belongs to the diaryl ether family. Its unique structure, which integrates an electron-deficient pyridine ring with an electron-rich phenyl ring through a flexible ether linkage, imparts a distinct profile of reactivity and functionality. This duality makes it a valuable scaffold and building block in various fields, most notably in medicinal chemistry and materials science. As a core component in the design of novel bioactive molecules, understanding the fundamental properties, synthesis, and reactivity of **2-phenoxypyridine** is paramount for researchers and drug development professionals. This guide provides a comprehensive technical overview of its chemical properties, structural features, spectroscopic signature, synthesis protocols, and key applications, with a focus on delivering field-proven insights and methodologies.

Molecular Structure and Physicochemical Properties

1.1. Structural Elucidation

The structure of **2-phenoxypyridine**, systematically named phenyl 2-pyridyl ether, consists of a pyridine ring substituted at the C2 position with a phenoxy group. The ether oxygen atom acts as a bridge, connecting the two aromatic systems. This linkage allows for considerable rotational freedom, resulting in a non-planar preferred conformation. The lone pairs on the ether oxygen can participate in resonance with the phenyl ring, while the electronegative

nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the electronic distribution across the molecule.

Caption: 2D structure of **2-phenoxyppyridine**.

1.2. Physicochemical Data

The key physical and chemical properties of **2-phenoxyppyridine** are summarized in the table below. These values are essential for predicting its behavior in chemical reactions, for purification, and for computational modeling studies.

Property	Value	Reference(s)
CAS Number	4783-68-0	[1]
Molecular Formula	C ₁₁ H ₉ NO	[1]
Molecular Weight	171.19 g/mol	[1]
Appearance	Crystalline powder	[2]
Melting Point	46-48 °C	[3]
Boiling Point	277-277.5 °C	[3]
Density (Predicted)	1.117 ± 0.06 g/cm ³	[3]
pKa (Predicted)	2.59 ± 0.12	[3]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	2	[1]
IUPAC Name	2-phenoxyppyridine	[1]
Synonyms	Phenyl 2-pyridyl ether	[1]

Spectroscopic Characterization

Authenticating the structure of **2-phenoxyppyridine** relies on a combination of standard spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **2-phenoxypyridine**. The proton (^1H) and carbon (^{13}C) NMR spectra show distinct signals for both the pyridine and phenyl rings.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment	Reference(s)
^1H NMR	8.10 - 8.20	m	H at C6 (pyridine)	[4]
	7.60 - 7.75	m	H at C4 (pyridine)	[4]
	7.35 - 7.45	m	H at C2', C6' (phenyl)	[4]
	7.15 - 7.25	m	H at C4' (phenyl)	[4]
	7.05 - 7.15	m	H at C3', C5' (phenyl)	[4]
	6.90 - 7.00	m	H at C3, C5 (pyridine)	[4]
^{13}C NMR	163.9	s	C2 (pyridine)	[5]
	154.4	s	C1' (phenyl)	[5]
	147.8	s	C6 (pyridine)	[5]
	139.5	s	C4 (pyridine)	[5]
	129.5	s	C3', C5' (phenyl)	[5]
	124.5	s	C4' (phenyl)	[5]
	121.1	s	C2', C6' (phenyl)	[5]
	118.9	s	C5 (pyridine)	[5]
	111.6	s	C3 (pyridine)	[5]

Note: Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of **2-phenoxy pyridine** is characterized by several key absorption bands:

- $\sim 3050\text{ cm}^{-1}$: Aromatic C-H stretching vibrations.
- $\sim 1580\text{-}1600\text{ cm}^{-1}$: Aromatic C=C ring stretching vibrations for both pyridine and phenyl rings.
- $\sim 1240\text{ cm}^{-1}$: Asymmetric C-O-C (aryl ether) stretching, which is a highly characteristic peak.
- $\sim 1100\text{ cm}^{-1}$: Symmetric C-O-C stretching.

2.3. Mass Spectrometry (MS)

In mass spectrometry, **2-phenoxy pyridine** typically shows a prominent molecular ion peak $[M]^+$ at $m/z = 171$, corresponding to its molecular weight.^[1] Common fragmentation patterns involve cleavage of the ether bond.

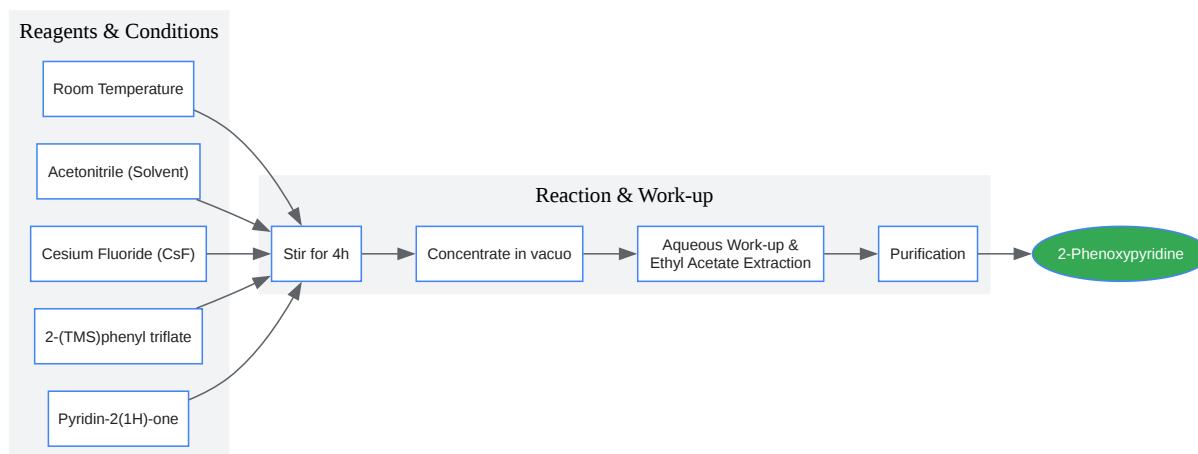
Synthesis of 2-Phenoxy pyridine

The formation of the C-O ether bond between the pyridine and phenyl rings can be achieved through several synthetic strategies, ranging from classical high-temperature methods to modern, milder protocols.

3.1. Modern Approach: Aryne-Mediated Synthesis

A highly efficient and mild synthesis utilizes aryne chemistry.^[4] This approach is favored for its high yields and environmentally benign nature, as it avoids the use of transition metal catalysts and harsh conditions.

Causality and Rationale: This method generates a highly reactive benzyne intermediate in situ from a stable precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. The pyridin-2(1H)-one tautomer of 2-hydroxypyridine acts as the nucleophile, attacking the aryne intermediate to form the desired product. The use of cesium fluoride (CsF) as a fluoride source is critical for generating the aryne under mild, room-temperature conditions.



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Caption: Workflow for the aryne-mediated synthesis of **2-phenoxy pyridine**.

Experimental Protocol:

- Setup: To an oven-dried flask, add pyridin-2(1H)-one (1.0 equiv).
- Reagent Addition: Add acetonitrile as the solvent, followed by 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv).
- Initiation: Add cesium fluoride (3.0 equiv) to the stirred solution at room temperature.
- Reaction: Allow the mixture to stir at room temperature for approximately 4 hours, monitoring progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract three times with ethyl acetate.

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure **2-phenoxypyridine**.^[4]

3.2. Classical Approach: Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, involving the copper-catalyzed reaction between an aryl halide and a phenol.^[6]

Causality and Rationale: This reaction typically requires a copper catalyst (often in stoichiometric amounts in older procedures) to facilitate the coupling between the phenoxide nucleophile and the 2-halopyridine electrophile.^{[7][8]} The primary drawback of the traditional Ullmann reaction is the need for high temperatures (often >200 °C) and high-boiling polar solvents, which can limit its functional group tolerance and overall applicability.^[6] Modern variations have been developed with specialized ligands to enable the reaction under milder conditions.

Caption: General scheme for the Ullmann ether synthesis.

Chemical Reactivity and Applications

4.1. Reactivity Profile

The reactivity of **2-phenoxypyridine** is governed by its constituent rings.

- **Pyridine Ring:** The nitrogen atom is basic and can be protonated or alkylated. The ring is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack, particularly when activated.
- **Phenyl Ring:** The phenoxy group is an ortho-, para-director for electrophilic aromatic substitution. The reactivity can be modulated by the electron-withdrawing effect of the 2-pyridyl ether moiety.
- **Coordination Chemistry:** The pyridine nitrogen serves as a Lewis base, making **2-phenoxypyridine** a potential monodentate ligand for transition metals, analogous to other pyridine-based ligands.^[9]

4.2. Core Application in Drug Discovery: P2Y₁ Receptor Antagonists

A significant application of the **2-phenoxypyridine** scaffold is in the development of antithrombotic agents. Specifically, it has been used as a core structure for a novel class of P2Y₁ receptor antagonists.^[10]

Biological Context: The P2Y₁ receptor is a G protein-coupled receptor found on platelets. Its activation by adenosine diphosphate (ADP) is a critical step in initiating platelet aggregation, which leads to thrombus (blood clot) formation. Antagonizing this receptor is a promising therapeutic strategy for preventing arterial thrombosis with a potentially lower bleeding risk compared to other antiplatelet agents.^[10]

Researchers discovered that a 2-(phenoxypyridine)-3-phenylurea chemotype effectively inhibited ADP-mediated platelet aggregation. Optimization of this series led to potent and efficacious P2Y₁ antagonists.^[10]

Caption: Role of the **2-phenoxypyridine** core in P2Y₁ antagonist design.

Toxicology and Safety Handling

While **2-phenoxypyridine** is a valuable laboratory chemical, appropriate safety measures must be observed during its handling.

- **Acute Toxicity:** Specific, comprehensive toxicological data for **2-phenoxypyridine** is limited. The Safety Data Sheet (SDS) often indicates "no data available" for acute oral, dermal, and inhalation toxicity.
- **Handling Precautions:** As a standard practice for all chemical reagents, handling should be performed in a well-ventilated fume hood.
- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **In case of Exposure:**
 - **Inhalation:** Move the victim to fresh air. If breathing is difficult, provide oxygen.
 - **Skin/Eye Contact:** Immediately flush with copious amounts of water for at least 15 minutes.

- Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

2-Phenoxypyridine is a compound of significant interest due to its unique structural and electronic properties. It serves as a privileged scaffold in medicinal chemistry, exemplified by its successful incorporation into potent P2Y₁ receptor antagonists for antithrombotic therapy. The development of mild and efficient synthetic routes, such as those employing aryne chemistry, has made this versatile building block more accessible for further exploration. Its well-defined spectroscopic signature allows for unambiguous characterization, ensuring reliability in complex synthetic sequences. For researchers and professionals in drug discovery, **2-phenoxypyridine** represents a valuable tool with proven potential for the development of novel therapeutics.

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